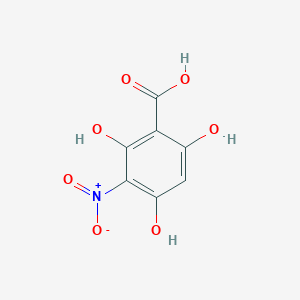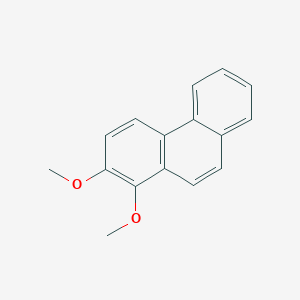![molecular formula C22H20N2O2 B14289250 4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 116355-38-5](/img/structure/B14289250.png)
4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound that belongs to the class of phenolic pyrazoles This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a dihydropyrazole ring, all attached to a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenylacetic acid under acidic conditions to yield the dihydropyrazole ring. Finally, the phenolic group is introduced through a coupling reaction with phenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The dihydropyrazole ring can be reduced to a pyrazoline derivative.
Substitution: Electrophilic aromatic substitution can occur on the phenyl and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated phenolic pyrazoles.
Applications De Recherche Scientifique
4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenolic group can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(4-Hydroxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
- 4-[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
- 4-[3-(4-Nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
Uniqueness
4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility in organic solvents and may also affect its biological activity by altering its interaction with molecular targets.
Propriétés
Numéro CAS |
116355-38-5 |
|---|---|
Formule moléculaire |
C22H20N2O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-[5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]phenol |
InChI |
InChI=1S/C22H20N2O2/c1-26-20-13-9-16(10-14-20)21-15-22(17-7-11-19(25)12-8-17)24(23-21)18-5-3-2-4-6-18/h2-14,22,25H,15H2,1H3 |
Clé InChI |
FLURGPMZNOSMML-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


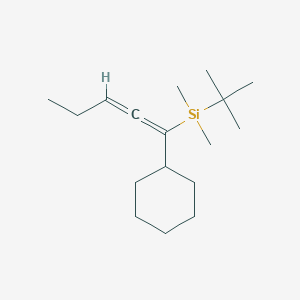
![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole](/img/structure/B14289195.png)

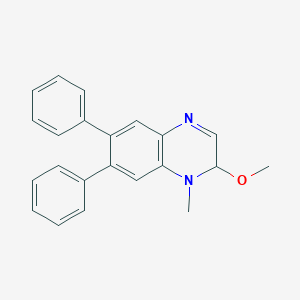
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
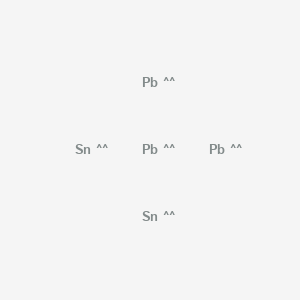

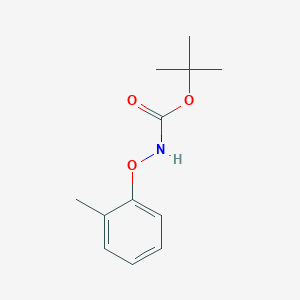
![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
